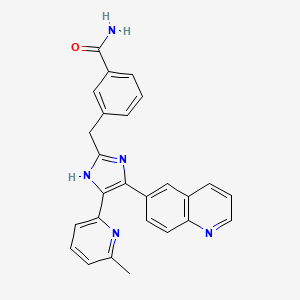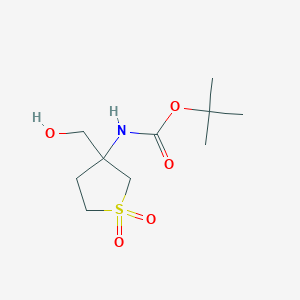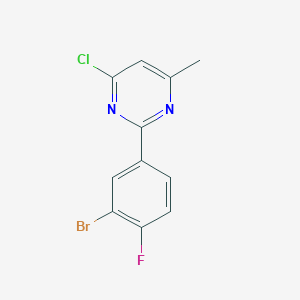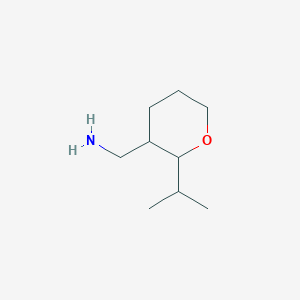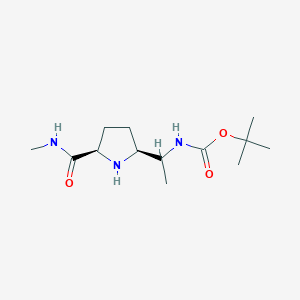
tert-Butyl (1-((2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1-((2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl)ethyl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a carbamate functional group. It is often used in various chemical and biological applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-((2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl)ethyl)carbamate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Methylcarbamoyl Group: The methylcarbamoyl group is introduced through a reaction with methyl isocyanate.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can occur at the carbamate group, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted carbamates.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (1-((2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl)ethyl)carbamate is used as a protecting group for amines due to its stability under various reaction conditions .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its ability to form stable complexes with proteins .
Medicine
In medicine, it is investigated for its potential use in drug delivery systems, particularly for targeting specific tissues or organs .
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity .
Mécanisme D'action
The mechanism of action of tert-Butyl (1-((2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity . The tert-butyl group provides steric hindrance, enhancing the selectivity of the compound for its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Lacks the pyrrolidine ring and methylcarbamoyl group.
N-Boc-pyrrolidine: Contains a pyrrolidine ring but lacks the methylcarbamoyl group.
tert-Butyl (1-((2S,5R)-5-(carbamoyl)pyrrolidin-2-yl)ethyl)carbamate: Similar structure but without the methyl group on the carbamoyl moiety.
Uniqueness
tert-Butyl (1-((2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl)ethyl)carbamate is unique due to the presence of both the methylcarbamoyl group and the pyrrolidine ring, which confer specific reactivity and binding properties .
Propriétés
Formule moléculaire |
C13H25N3O3 |
|---|---|
Poids moléculaire |
271.36 g/mol |
Nom IUPAC |
tert-butyl N-[1-[(2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C13H25N3O3/c1-8(15-12(18)19-13(2,3)4)9-6-7-10(16-9)11(17)14-5/h8-10,16H,6-7H2,1-5H3,(H,14,17)(H,15,18)/t8?,9-,10+/m0/s1 |
Clé InChI |
LLLWWHZRPRPLNN-CBMCFHRWSA-N |
SMILES isomérique |
CC([C@@H]1CC[C@@H](N1)C(=O)NC)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C1CCC(N1)C(=O)NC)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


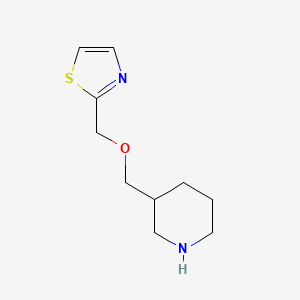
![6'-Fluorospiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B15279702.png)



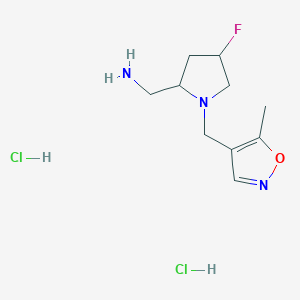
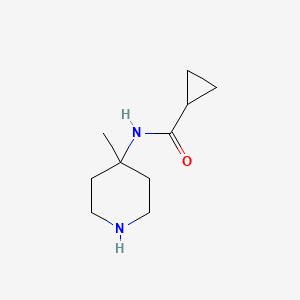

![3-Bromo-6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15279747.png)

